molecular formula C7H6OS B045634 Thiobenzoic acid CAS No. 98-91-9

Thiobenzoic acid

Cat. No. B045634
CAS RN: 98-91-9
M. Wt: 138.19 g/mol
InChI Key: UIJGNTRUPZPVNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiobenzoic acid can be synthesized through several methods. One approach involves the one-pot synthesis of thioesters by reacting benzoic anhydrides with thiourea and various organic halides or electron-deficient alkenes, generating thiobenzoic acids in situ. This method is efficient, odourless, and avoids the use of malodorous thiols directly (Abbasi & Khalifeh, 2015).

Molecular Structure Analysis

The molecular structure of thiobenzoic acid has been explored through comparative analyses involving spectroscopic data and quantum-chemical calculations, revealing its heteroannular 1, 1'-disubstituted structure in specific derivatives (Andrea & Nicolò, 2020).

Chemical Reactions and Properties

Thiobenzoic acid participates in various chemical reactions, highlighting its thiophilic ability. For instance, it has been used in oxidative desulfurization to initiate domino reactions for the synthesis of different azoles, demonstrating its versatility in organic synthesis (Chaudhari, Pathare, & Akamanchi, 2012).

Physical Properties Analysis

The physical properties of thiobenzoic acid derivatives have been studied, focusing on aspects like solubility enhancement and crystal structure orientation in higher acene frameworks. These studies have shown that structural curvature in naphthobisbenzo[b]thiophenes, for instance, improves solubility in organic solvents and forms well-defined herringbone structures in single crystals (Yamamoto et al., 2012).

Chemical Properties Analysis

Thiobenzoic acid's chemical properties have been explored through its reactions with metal ions, showing that it is more reactive, more acidic, and forms chelates of generally greater stability compared to its oxygen analogue, benzoylphenylhydroxylamine. This highlights its potential as an analytical reagent in metal ion detection and quantification (Brydon & Ryan, 1966).

Safety And Hazards

Thiobenzoic acid is considered hazardous. It causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also recommended to ensure adequate ventilation and to remove all sources of ignition .

Future Directions

Thiobenzoic acid is ideal for pharmaceutical and agrochemical synthesis . It can also be used for general organic synthesis reactions . The global Thiobenzoic Acid market is projected to grow in the future . The growth is expected to be driven by factors such as evolving consumer preferences, technological advancements, and favorable market conditions .

properties

IUPAC Name

benzenecarbothioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6OS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJGNTRUPZPVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059181
Record name Benzenecarbothioic acid
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Molecular Weight

138.19 g/mol
Source PubChem
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Product Name

Thiobenzoic acid

CAS RN

98-91-9
Record name Thiobenzoic acid
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Record name Thiobenzoic acid
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Record name Thiobenzoic acid
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Record name Benzenecarbothioic acid
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Record name THIOBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,260
Citations
F Kobayashi, M Fujita, T Ide, Y Ito, K Yamashita… - ACS …, 2020 - ACS Publications
Thiobenzoic acid (TBA) can serve as a single-electron reducing agent under photoirradiation from a blue light-emitting diode, in the presence of appropriate electron acceptors, and the …
Number of citations: 37 pubs.acs.org
PJ Hawkins, DS Tarbell, P Noble Jr - Journal of the American …, 1953 - ACS Publications
… The kinetics of the reaction between thiobenzoic acid and … by thiobenzoic acid, comparedto benzoic acid, is discussed. … of the reaction between thiobenzoic acid and aniline to yield …
Number of citations: 14 pubs.acs.org
R Zhao, J Lind, G Merényi… - Journal of the American …, 1998 - ACS Publications
… Using the pK a of 2.48 for thiobenzoic acid (PhCOSH), we derive the standard reduction potential E(PhCOS • , H + /PhCOSH) to be 1.36 V vs NHE. This reduction potential implies an S−…
Number of citations: 24 pubs.acs.org
N Sawada, T Itoh, N Yasuda - Tetrahedron letters, 2006 - Elsevier
… To the best of our knowledge, there have yet been no reports of transition-metal-catalyzed coupling reactions of aryl halides and thiobenzoic acid. Herein, we report an efficient copper-catalyzed …
Number of citations: 65 www.sciencedirect.com
H Esterbauer, E Schwarzl, M Hayn - Analytical Biochemistry, 1977 - Elsevier
The reaction between 4-methyl-1,2-benzoquinone or p-benzoquinone with 2-nitro-5-thiobenzoic acid anion (TNB) consumes 1 mol of quinone per mol of thiol yielding almost colorless …
Number of citations: 184 www.sciencedirect.com
MR López-Ramírez, D Aranda, I López-Tocón… - … Acta Part A: Molecular …, 2021 - Elsevier
… in the SERS of thiobenzoic acid and thiobenzamide upon … On the other hand, thiobenzoic acid and its o-fluoro- and m-… Although thiobenzoic acid has been used as a molecular …
Number of citations: 7 www.sciencedirect.com
ICH Castañeda, JA Pereañez, JL Jios - Journal of Molecular Structure, 2012 - Elsevier
… In order to suggest a mode of action of thiobenzoic acid S-benzyl esters, we performed a molecular … Additionally, thiobenzoic acid S-benzyl esters displayed important Van der Waals …
Number of citations: 11 www.sciencedirect.com
DHR Barton, C Chavis, MK Kaloustian… - Journal of the …, 1973 - pubs.rsc.org
… photochemistry of thiobenzoic acid 0esters is … thiobenzoic acid O-esters but the yields are less if the alcohols are hindered. meso-Dihydrobenzoin (I) gave only the monothiobenzoic acid …
Number of citations: 19 pubs.rsc.org
DA Frasco, RD Sommer, EA Ison - Organometallics, 2015 - ACS Publications
… the C–H activation of thiobenzoic acid, which contains a thiol (S… (11) To our knowledge, thiobenzoic acid has not been used … C–H activation of thiobenzoic acid with 1 to produce a novel …
Number of citations: 3 pubs.acs.org
J Han, C Clark, G Han, TC Chuand… - Analytical biochemistry, 1999 - researchgate.net
Conclusion We find that the Expedite synthesizer, in combination with Fmoc-protected PNA monomers, fresh dry reagents, and repetitive couplings, allows us to obtain PNAs that …
Number of citations: 8 www.researchgate.net

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